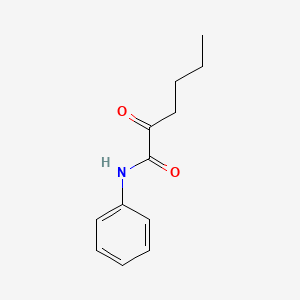

Hexanamide,2-oxo-N-phenyl-

Description

Overview of α-Ketoamide Scaffolds in Organic and Medicinal Chemistry

The α-ketoamide motif is a recurring structural element in numerous natural products and has been identified as a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, making it a versatile starting point for the design of novel therapeutic agents. nih.govresearchgate.net The unique arrangement of two adjacent carbonyl groups and an amide nitrogen imparts a distinct reactivity profile, allowing these molecules to act as both electrophiles and nucleophiles. researchgate.net

This dual reactivity is a key feature in their biological activity, often enabling them to form covalent bonds with amino acid residues, such as serine or cysteine, in the active sites of enzymes. nih.gov Consequently, α-ketoamides have been extensively explored as inhibitors of various enzyme classes, including proteases and phospholipases. nih.govacs.org Their potential applications span a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.com From a chemical synthesis perspective, a variety of methods have been developed to construct the α-ketoamide core, including the oxidation of amide compounds and the amidation of α-ketoacids. researchgate.net

Significance of N-Phenyl Substitution in Amide Functionality

The incorporation of a phenyl group directly onto the nitrogen atom of an amide (an N-phenyl amide or anilide) significantly influences the molecule's properties. This substitution can affect the amide's conformation, electronic properties, and metabolic stability. In medicinal chemistry, the phenyl group can engage in various non-covalent interactions with biological targets, including π-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity. nih.gov

The synthesis of N-phenyl amides is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netpharmjournal.ru The reactivity of the N-phenyl amide bond can also be modulated, for instance, through the introduction of activating groups that facilitate transformations like transamidation. researchgate.netresearchgate.net

Contextualization of Hexanamide (B146200), 2-oxo-N-phenyl- within the broader Class of Hexanamides and Oxoamides

Hexanamide, 2-oxo-N-phenyl- belongs to the broader families of hexanamides and oxoamides. Hexanamides are derivatives of hexanoic acid and are explored for a range of applications, from pharmaceutical intermediates to components of materials. researchgate.net The six-carbon chain of hexanamide can influence properties such as solubility and lipophilicity.

Oxoamides, characterized by the presence of a ketone group in addition to the amide functionality, are a diverse class of compounds with significant biological relevance. pharmjournal.ru The position of the oxo group is critical to the molecule's reactivity and potential applications. In the case of Hexanamide, 2-oxo-N-phenyl-, the α-position of the keto group places it squarely in the class of α-ketoamides, inheriting the rich chemical and biological potential associated with this scaffold. The combination of the hexanamide backbone, the reactive α-ketoamide core, and the N-phenyl substitution creates a unique chemical entity with potential for further investigation in various scientific domains. While specific research on this compound is not widely documented, its structural features suggest it could be a target for synthesis and evaluation in the context of enzyme inhibition or as a building block in organic synthesis. researchgate.netnih.gov

Synthetic Pathways to Hexanamide, 2-oxo-N-phenyl- and Related α-Ketoamides

The α-ketoamide functional group is a significant structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The generation of Hexanamide, 2-oxo-N-phenyl-, a specific α-ketoamide, can be achieved through several strategic synthetic methodologies. These approaches primarily involve forming the amide bond directly, constructing the α-keto functionality on a pre-existing amide, or transforming precursor functional groups like diazo or hydroxyl moieties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52884-95-4 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-oxo-N-phenylhexanamide |

InChI |

InChI=1S/C12H15NO2/c1-2-3-9-11(14)12(15)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,15) |

InChI Key |

QCRNYWFCFBDJNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Hexanamide, 2 Oxo N Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of Hexanamide (B146200), 2-oxo-N-phenyl- provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals are key to assigning each proton to its specific location in the structure.

While specific spectral data for Hexanamide, 2-oxo-N-phenyl- is not publicly available in the searched databases, a hypothetical analysis based on known chemical shift ranges for similar functional groups allows for a predicted spectrum. The protons of the N-phenyl group are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the hexanamide chain would be found in the aliphatic region, with those closer to the electron-withdrawing oxo and amide groups shifted further downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl H (ortho) | ~7.5 | Doublet | 2H |

| Phenyl H (meta) | ~7.3 | Triplet | 2H |

| Phenyl H (para) | ~7.1 | Triplet | 1H |

| -CH₂- (position 3) | ~2.5 | Triplet | 2H |

| -CH₂- (position 4) | ~1.7 | Sextet | 2H |

| -CH₂- (position 5) | ~1.4 | Sextet | 2H |

| -CH₃ (position 6) | ~0.9 | Triplet | 3H |

| -NH- | ~8.5 | Singlet (broad) | 1H |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Hexanamide, 2-oxo-N-phenyl- gives rise to a distinct signal.

The carbonyl carbons (C=O) of the amide and the oxo group are expected to be the most downfield signals in the spectrum, typically appearing in the range of δ 160-200 ppm. The aromatic carbons of the phenyl ring will resonate between δ 120-140 ppm, while the aliphatic carbons of the hexanamide chain will be found in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~165 |

| C=O (Oxo) | ~195 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho) | ~120 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~125 |

| C-3 | ~38 |

| C-4 | ~26 |

| C-5 | ~31 |

| C-6 | ~14 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for the structural connectivity. github.iosdsu.eduyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For Hexanamide, 2-oxo-N-phenyl-, COSY would show correlations between the adjacent methylene (B1212753) groups in the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the skeleton. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu This technique is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in an HSQC spectrum) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the amide proton (-NH-) and the ipso-carbon of the phenyl ring would confirm the N-phenyl linkage.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amides. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving behind gas-phase ions of the analyte. For Hexanamide, 2-oxo-N-phenyl-, ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can provide clues about the molecule's structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for Hexanamide, 2-oxo-N-phenyl- is not available in the reviewed scientific literature. While related compounds have been analyzed, the specific vibrational frequencies corresponding to the functional groups of the target molecule have not been published.

Theoretically, the IR spectrum of Hexanamide, 2-oxo-N-phenyl- would exhibit characteristic absorption bands corresponding to its key functional groups. These would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, indicative of the amide N-H bond.

C=O Stretching: Two distinct carbonyl peaks would be expected. The ketone C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) stretch is usually found between 1630-1695 cm⁻¹.

C-N Stretching and N-H Bending (Amide II band): This would likely be observed in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range, characteristic of the phenyl group.

Aliphatic C-H Stretching: Absorption bands just below 3000 cm⁻¹ from the hexyl chain.

Without experimental data, a precise analysis and data table cannot be provided.

Crystal Structure Analysis and X-ray Diffraction (XRD)

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for Hexanamide, 2-oxo-N-phenyl-. Although crystal structures for analogous amide compounds have been determined and deposited, the specific three-dimensional arrangement of this molecule in the solid state has not been publicly documented.

Chemical Reactivity and Derivatization of Hexanamide, 2 Oxo N Phenyl

Reactions Involving the Amide Functionality

The amide bond in Hexanamide (B146200), 2-oxo-N-phenyl- is a secondary amide, which is generally stable and less reactive than other carboxylic acid derivatives due to resonance stabilization. rhhz.netlibretexts.org However, under specific conditions, it can undergo reactions such as hydrolysis, N-alkylation, and N-acylation.

Amide hydrolysis cleaves the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This transformation typically requires harsh conditions, such as heating in the presence of a strong acid or base. libretexts.orgbyjus.comtestbook.com

Acid-Catalyzed Hydrolysis In an acidic medium, the hydrolysis of Hexanamide, 2-oxo-N-phenyl- proceeds through a multi-step mechanism. testbook.com The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comacs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.orgresearchgate.net Subsequent proton transfers lead to the protonation of the nitrogen atom, transforming the anilino group into a better leaving group (aniline). libretexts.org The collapse of the intermediate and reformation of the carbonyl double bond results in the expulsion of aniline (B41778), yielding 2-oxohexanoic acid. libretexts.orgoup.com The final step involves an acid-base reaction where the liberated aniline is protonated by the acidic medium to form the anilinium ion, which drives the reaction to completion. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic amide carbonyl carbon in a nucleophilic addition step, forming a tetrahedral alkoxide intermediate. byjus.comchemistrysteps.com The elimination of the anilide anion (PhNH⁻), a very poor leaving group, is the most difficult step and requires significant energy input, such as heating. libretexts.orgchemistrysteps.com The reaction is driven forward by a subsequent irreversible acid-base reaction where the highly basic anilide anion deprotonates the initially formed 2-oxohexanoic acid to give a carboxylate salt and aniline. youtube.comchemistrysteps.com An acidic workup is then required to protonate the carboxylate and yield the final 2-oxohexanoic acid product.

| Reaction | Conditions | Products | Reference |

| Acid Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | 2-Oxohexanoic acid, Anilinium salt | libretexts.orgtestbook.com |

| Base Hydrolysis | Aqueous base (e.g., NaOH), heat, then acid workup | 2-Oxohexanoic acid, Aniline | byjus.comchemistrysteps.com |

Table 1: Summary of Hydrolysis Reactions for Hexanamide, 2-oxo-N-phenyl-

Direct N-alkylation or N-acylation of secondary amides is challenging due to the low nucleophilicity of the nitrogen atom. rhhz.net Effective derivatization requires activation of the amide group. A common strategy involves treatment with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to generate a highly reactive nitrilium ion intermediate. rhhz.netresearchgate.net This intermediate readily reacts with various nucleophiles.

For N-alkylation , the nitrilium ion can be trapped with organometallic reagents, such as organocerium reagents. rhhz.net Subsequent hydrolysis of the resulting imine would lead to a ketone and a secondary amine. rhhz.net While this method is often used for deacylation, it highlights the reactivity of the activated amide. rhhz.net More direct alkylation methods using alkyl halides can be achieved under mild conditions using a base like potassium phosphate (B84403) (K₃PO₄) in acetonitrile, which facilitates the coupling of both primary and secondary amides with alkyl halides. escholarship.org

For N-acylation , primary and secondary amines readily react with acid chlorides or anhydrides to form amides. libretexts.org However, acylating an existing amide at the nitrogen is less common. The activation strategy using Tf₂O could theoretically be followed by reaction with an acylation agent, though this is not a standard transformation. The reverse reaction, deacylation, is more synthetically relevant and often requires harsh conditions due to the stability of the amide bond. rhhz.net

Reactions at the α-Keto Group

The α-keto group is a highly reactive electrophilic center that readily participates in nucleophilic additions, reductions, and condensation reactions. rsc.org These reactions are often chemoselective, leaving the amide functionality intact.

Imine Formation The α-keto group of Hexanamide, 2-oxo-N-phenyl- can react with primary amines in a condensation reaction to form a ketimine. wikipedia.org The reaction is typically catalyzed by acid and proceeds via the nucleophilic addition of the amine to the ketone carbonyl, forming a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine by the acid catalyst converts it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com Elimination of water generates an iminium ion, which is then deprotonated to yield the final, stable imine product. libretexts.org

Cyanohydrin Formation The addition of hydrogen cyanide across the ketone's carbon-oxygen double bond yields a cyanohydrin. This reaction involves the nucleophilic attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate, an alkoxide, is then protonated by a weak acid (often HCN itself or during an acidic workup) to give the α-hydroxy nitrile product, 2-cyano-2-hydroxy-N-phenylhexanamide.

One of the most significant reactions of α-keto amides is the chemoselective reduction of the ketone carbonyl group to a secondary alcohol, yielding an α-hydroxy amide. nih.gov These products are valuable building blocks in medicinal chemistry. organic-chemistry.orgacs.org Various reagents and methods have been developed to achieve this transformation with high efficiency and selectivity, leaving the amide bond untouched.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄), often in the presence of additives, which attacks the electrophilic carbonyl carbon to form an alkoxide intermediate that is subsequently protonated. pressbooks.pubharvard.edu Other effective, metal-free methods utilize reagents like rongalite, which operates via a radical mechanism. organic-chemistry.orgacs.org Catalytic approaches using nickel catalysts with hydrosilanes or electrochemical methods have also proven successful. nih.govrsc.orgrsc.org

| Reagent/Method | Catalyst/Conditions | Product | Reported Yields (for analogous α-keto amides) | Reference |

| Hydrosilanes | Tetrabutylammonium fluoride (B91410) (TBAF) | 2-Hydroxy-N-phenylhexanamide | Good to excellent | rsc.org |

| Rongalite | K₂CO₃, DMSO/H₂O, 70 °C | 2-Hydroxy-N-phenylhexanamide | 85–98% | organic-chemistry.orgacs.org |

| Electrochemical Reduction | KI, Methanol, Room Temperature | 2-Hydroxy-N-phenylhexanamide | Up to 100% | rsc.org |

| Hydrosilanes | Nickel catalysts | 2-Hydroxy-N-phenylhexanamide | High | nih.gov |

| Sodium Borohydride (NaBH₄) | Typically in EtOH or MeOH | 2-Hydroxy-N-phenylhexanamide | High | pressbooks.pubresearchgate.net |

Table 2: Selected Methods for the Chemoselective Reduction of the α-Keto Group

The α-keto carbonyl group can undergo condensation reactions with carbon nucleophiles to form new carbon-carbon bonds.

Wittig Reaction The Wittig reaction provides a pathway to convert the keto group into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). vanderbilt.edu The reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly selective for aldehydes and ketones, and the amide functionality in Hexanamide, 2-oxo-N-phenyl- would be tolerated under typical reaction conditions. wikipedia.org This would produce N-phenyl-2-methylenehexanamide or its substituted derivatives, depending on the ylide used.

Other Condensation Reactions α-Keto amides can also participate in other condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. Furthermore, they are known to undergo various cyclization and addition reactions, including Michael additions and Mannich-type reactions, underscoring their versatility as synthetic precursors. chemrxiv.org

Reactions at the Hexyl Chain

The hexyl chain of Hexanamide, 2-oxo-N-phenyl- is an unactivated aliphatic moiety. While generally less reactive than the other functional groups in the molecule, it can undergo specific transformations under certain conditions, particularly those involving radical-mediated processes or biological systems.

The direct functionalization of C(sp³)–H bonds in aliphatic chains is a significant area of research in organic synthesis. chinesechemsoc.orgsigmaaldrich.com For aliphatic amides, radical-mediated hydrogen atom transfer (HAT) provides a pathway to introduce functionality at remote positions. chinesechemsoc.org While direct functionalization of the hexyl chain of Hexanamide, 2-oxo-N-phenyl- is not extensively documented, principles from related systems suggest potential pathways. For instance, amidyl radicals, generated photochemically or through other means, can facilitate intramolecular 1,5-HAT, leading to functionalization at the γ- or δ-positions of the alkyl chain. chinesechemsoc.org

In biological contexts, microorganisms have evolved enzymatic machinery to functionalize chemically inert alkanes. Anaerobic microbes, for example, can activate alkanes through addition to fumarate, a reaction catalyzed by enzymes like alkylsuccinate synthase. nih.govfrontiersin.orgasm.org This process typically occurs at the C2 position (subterminal) of the alkane.

Table 1: Potential Functionalization Reactions of the Hexyl Chain

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Radical-mediated C-H Amination | Amidyl radical precursors (e.g., N-fluoroamides), light or electrochemical methods chinesechemsoc.org | Amino-substituted hexanamide derivative |

| Radical-mediated C-H Alkylation | Alkyl radical precursors, light chinesechemsoc.org | Alkylated hexanamide derivative |

The alkane chain is in its most reduced state. msu.edu Its oxidation typically requires strong reagents or specific catalytic systems. Biocatalytic oxidation, as seen in various microorganisms, represents a mild approach. Aerobic microbes use monooxygenases to introduce hydroxyl groups into alkanes, which are then further oxidized. asm.org Anaerobic oxidation by sulfate-reducing archaea like Archaeoglobus fulgidus can degrade long-chain alkanes (C10–C21) completely. nih.govasm.org This process involves the oxidation of the alkane coupled with the reduction of sulfate (B86663) or thiosulfate. nih.gov

The reduction of an unactivated alkane chain is not a typical chemical transformation due to its lack of a suitable functional group to accept electrons. Therefore, reactions targeting the reduction of Hexanamide, 2-oxo-N-phenyl- would preferentially occur at the more electrophilic keto or amide carbonyl groups rather than the hexyl chain.

Reactions Involving the Phenyl Moiety

The N-phenyl group is an aromatic ring that can participate in classic electrophilic aromatic substitution and modern metal-catalyzed cross-coupling reactions, allowing for extensive derivatization.

The N-phenylamide group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). libretexts.org The lone pair on the nitrogen atom can donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive than benzene (B151609) towards electrophiles. msu.edulibretexts.org However, the amide group's activating effect is less potent than that of an amino (-NH₂) or hydroxyl (-OH) group due to the electron-withdrawing nature of the adjacent carbonyl. This moderation can be advantageous, preventing the over-reactivity and multiple substitutions often seen with highly activated rings like aniline or phenol. msu.edulibretexts.org

Common EAS reactions applicable to the phenyl ring of Hexanamide, 2-oxo-N-phenyl- include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgpressbooks.pubmasterorganicchemistry.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile, which would react to form ortho- and para-nitro derivatives. pressbooks.pubmasterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) generates the corresponding halonium ion electrophile (Br⁺, Cl⁺), leading to ortho- and para-halogenated products. libretexts.orgphysicsandmathstutor.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the ring. However, Friedel-Crafts reactions can be complicated by the Lewis basicity of the amide carbonyl groups, which can coordinate to the Lewis acid catalyst. libretexts.org

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ masterorganicchemistry.com | 2-nitro-N-phenyl-2-oxohexanamide and 4-nitro-N-phenyl-2-oxohexanamide |

The directing effect of the N-acyl group ensures that substitution occurs primarily at the positions ortho and para to the nitrogen atom.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsnnu.edu.cneie.grunife.it For derivatization of Hexanamide, 2-oxo-N-phenyl-, a halogen atom would first need to be installed on the phenyl ring via electrophilic halogenation (as described in 4.4.1). The resulting aryl halide can then serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester). nih.govsnnu.edu.cn This would allow for the introduction of new aryl or vinyl groups onto the phenyl ring of the molecule. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method could be used to introduce a secondary or tertiary amino group onto the phenyl ring, significantly expanding the molecular diversity. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base like sodium tert-butoxide. nih.govwikipedia.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Derivatizations

| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand System (Representative) | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-bromo-Hexanamide, 2-oxo-N-phenyl- | Arylboronic acid | Pd(OAc)₂, Phosphine ligand (e.g., PPh₃) researchgate.net | N-(biphenyl-4-yl)-2-oxohexanamide derivative |

These reactions demonstrate the potential to use the phenyl ring as a handle for significant structural elaboration, connecting it to a wide array of other molecular fragments. scribd.com

Photocatalytic Transformations

Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. chemrxiv.org Amides are known to participate in photocatalytic reactions, where different radical species can be generated depending on the conditions. chemrxiv.org For Hexanamide, 2-oxo-N-phenyl-, several photocatalytic transformations could be envisioned based on the reactivity of its functional groups.

One potential reaction is the α-oxygenation of the amide at the carbon adjacent to the nitrogen. Research has shown that decatungstate photocatalysts can mediate the hydrogen atom transfer (HAT) from the N-alkyl group of amides, followed by reaction with oxygen to form imides. rsc.org In the case of Hexanamide, 2-oxo-N-phenyl-, this would target the methylene group of the hexyl chain adjacent to the keto group, a position that is electronically activated.

Furthermore, the amide bond itself or the surrounding moieties can be involved in photocatalytic degradation processes, often facilitated by semiconductor photocatalysts like TiO₂. consensus.apprsc.org Such processes are relevant in environmental chemistry for the breakdown of persistent organic pollutants. Photocatalytic multicomponent reactions have also been developed using amide-anchored substrates, indicating that the amide group can serve as a robust anchor for complex transformations. mdpi.com

Table 4: Potential Photocatalytic Reactions

| Reaction Type | Catalyst/Conditions | Potential Transformation |

|---|---|---|

| α-Oxygenation | Decatungstate photocatalyst, O₂, light rsc.org | Oxidation of the C-3 position of the hexyl chain |

| Degradation | TiO₂/Bi₂O₃ composite, light consensus.app | Breakdown of the molecule into smaller fragments |

The field of photocatalysis offers emerging opportunities for the selective functionalization and transformation of complex molecules like Hexanamide, 2-oxo-N-phenyl- under environmentally benign conditions. chemrxiv.orgrsc.org

Computational and Theoretical Studies of Hexanamide, 2 Oxo N Phenyl

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide a wealth of information about a molecule's reactivity, stability, and spectroscopic properties. For Hexanamide (B146200), 2-oxo-N-phenyl-, methods like Density Functional Theory (DFT) are particularly useful for obtaining a balance between accuracy and computational cost.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.orgbrsnc.in The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

For Hexanamide, 2-oxo-N-phenyl-, the distribution of HOMO and LUMO orbitals would likely be concentrated around the π-systems of the phenyl ring and the amide group, as these are regions of higher electron density. The energies of these frontier orbitals can be calculated using quantum chemical methods, providing insights into the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of Hexanamide, 2-oxo-N-phenyl- (Illustrative Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: This data is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For a flexible molecule like Hexanamide, 2-oxo-N-phenyl-, which has several rotatable bonds, a variety of conformations are possible. These different conformations can have different energies, and identifying the most stable, low-energy conformers is essential for understanding the molecule's behavior and its interactions with biological targets.

Computational methods can be used to systematically explore the conformational space of Hexanamide, 2-oxo-N-phenyl- by rotating its single bonds and calculating the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, helps to identify the energy minima, which correspond to stable conformers, and the transition states that connect them. The most stable conformation, or the global minimum, is the one with the lowest energy and is likely to be the most populated conformation at equilibrium. In N-phenyl amides, the cis and trans conformations around the amide bond are of particular interest due to their different steric and electronic properties. nih.govrsc.org

Table 2: Relative Energies of Stable Conformers of Hexanamide, 2-oxo-N-phenyl- (Illustrative Data)

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° (trans) | 0.00 | 75.2 |

| 2 | -65.2° (gauche) | 1.25 | 15.8 |

| 3 | 5.2° (cis) | 2.50 | 5.5 |

| 4 | 70.1° (gauche) | 1.80 | 3.5 |

Note: This data is illustrative and represents typical values that would be obtained from conformational analysis calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comacs.org It is widely used in drug design to predict how a small molecule, or ligand, binds to the active site of a protein.

In a molecular docking simulation, the three-dimensional structure of the ligand (Hexanamide, 2-oxo-N-phenyl-) and the protein target are used as inputs. The docking algorithm then samples a large number of possible binding poses of the ligand in the protein's binding site and scores them based on their predicted binding affinity. These scoring functions typically take into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.gov

The results of a docking study can provide a detailed picture of the ligand-protein interactions at the atomic level, showing which amino acid residues in the protein's active site are involved in binding the ligand. This information can be invaluable for understanding the mechanism of action of a potential drug molecule and for designing new molecules with improved binding affinity and selectivity. For Hexanamide, 2-oxo-N-phenyl-, potential biological targets could include enzymes such as kinases or proteases, where the amide and oxo groups could form key hydrogen bonding interactions.

The scoring functions used in molecular docking also provide an estimate of the binding affinity, often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable complex and a higher binding affinity. While these scores are not always perfectly correlated with experimental binding affinities, they are very useful for ranking a series of compounds and prioritizing them for further experimental testing.

By docking Hexanamide, 2-oxo-N-phenyl- into the active sites of various biological targets, it is possible to predict which targets it is most likely to bind to and to estimate the strength of these interactions.

Table 3: Predicted Binding Affinities of Hexanamide, 2-oxo-N-phenyl- with Various Biological Targets (Illustrative Data)

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Arg120, Tyr355, Ser530 |

| Xanthine Oxidase | 1N5X | -7.5 | Glu802, Arg880, Thr1010 |

| PI3Kα | 4JPS | -7.1 | Val851, Lys802, Asp933 |

| α-glucosidase | 3A4A | -6.8 | Asp568, Arg445, Glu707 |

Note: This data is illustrative. The binding affinities and interacting residues are hypothetical and based on docking studies of similar compounds with these targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule and its interactions with its environment.

For Hexanamide, 2-oxo-N-phenyl-, an MD simulation could be used to study its conformational dynamics in solution, providing insights into its flexibility and the relative populations of different conformers. More importantly, MD simulations can be used to study the stability of a ligand-protein complex predicted by molecular docking. youtube.com By simulating the complex in a realistic environment (e.g., in water with ions), it is possible to observe how the ligand and protein move and interact over time.

These simulations can reveal whether the initial binding pose is stable, identify key interactions that contribute to binding, and provide a more accurate estimate of the binding free energy. MD simulations can also shed light on the role of water molecules in mediating ligand-protein interactions and can be used to study the mechanism of ligand binding and unbinding. The insights gained from MD simulations are crucial for validating docking results and for obtaining a more complete understanding of the molecular recognition process. nih.govmdpi.com

Conformational Flexibility and Dynamic Behavior in Solution or Protein Environments

The conformational landscape of Hexanamide, 2-oxo-N-phenyl-, is dictated by the rotational freedom around several key single bonds. Computational methods, such as molecular mechanics and quantum mechanics calculations, are instrumental in exploring this landscape to identify low-energy conformers and understand the molecule's dynamic behavior. The primary sources of conformational flexibility in Hexanamide, 2-oxo-N-phenyl- are the rotations around the C-N amide bond, the N-C bond connecting the nitrogen to the phenyl ring, the C-C bond between the two carbonyl groups, and the various C-C bonds within the hexyl chain.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of Hexanamide, 2-oxo-N-phenyl- in various environments. nih.gov By simulating the molecule's movements over time in a solvent box or within the binding site of a protein, MD can reveal the accessible conformations, the transitions between them, and the influence of the environment on the conformational preferences. For instance, in an aqueous solution, the molecule's flexible hexyl chain is likely to adopt a variety of conformations to maximize favorable interactions with water molecules. When bound to a protein, the conformational flexibility of the ligand is often reduced as it adapts to the shape and chemical environment of the binding pocket.

Table 1: Predicted Torsional Energy Profile for Key Rotatable Bonds in Hexanamide, 2-oxo-N-phenyl-

| Rotatable Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| C1-C2-C3-C4 (Hexyl Chain) | 60 | 0.8 | Gauche |

| C1-C2-C3-C4 (Hexyl Chain) | 180 | 0.0 | Anti |

| C(O)-N-C(phenyl)-C(phenyl) | 0 | 5.0 | Eclipsed |

| C(O)-N-C(phenyl)-C(phenyl) | 90 | 0.0 | Perpendicular |

| C(O)-C(O)-C-C | 0 | 4.5 | Syn-periplanar |

| C(O)-C(O)-C-C | 180 | 0.0 | Anti-periplanar |

Water-Mediated Interactions and Solvent Effects

The solubility and conformational stability of Hexanamide, 2-oxo-N-phenyl- in aqueous environments are significantly influenced by its interactions with water molecules. The molecule possesses several sites capable of forming hydrogen bonds with water. The oxygen atoms of the 2-oxo and amide carbonyl groups can act as hydrogen bond acceptors, while the hydrogen atom on the amide nitrogen can act as a hydrogen bond donor. These interactions are crucial for the solvation of the molecule.

Computational studies, particularly molecular dynamics simulations with explicit solvent models, can elucidate the specific nature of these water-mediated interactions. Such simulations can reveal the structure and dynamics of the hydration shell around the molecule, identifying the average number of water molecules interacting with each polar group and the lifetime of these hydrogen bonds. The presence of water molecules can also mediate intramolecular interactions, for instance, by forming a bridge between the two carbonyl oxygen atoms, which could stabilize certain conformations.

The choice of solvent can have a profound impact on the conformational equilibrium of amides. ub.edursc.orgresearchgate.net In polar solvents like water, conformations that expose the polar groups to the solvent are generally favored. Conversely, in non-polar solvents, conformations that allow for intramolecular hydrogen bonding or minimize the exposed polar surface area may be more stable. The phenyl group and the hexyl chain contribute to the hydrophobic character of the molecule, and in aqueous solution, these non-polar regions will be surrounded by a structured layer of water molecules, a phenomenon known as the hydrophobic effect.

Table 2: Potential Hydrogen Bonding Interactions of Hexanamide, 2-oxo-N-phenyl- with Water

| Functional Group | Atom | Role in Hydrogen Bonding |

|---|---|---|

| Amide | N-H | Donor |

| Amide | C=O | Acceptor |

| 2-oxo | C=O | Acceptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a compound like Hexanamide, 2-oxo-N-phenyl-, QSAR can be a valuable tool for predicting its biological activities and for guiding the design of new analogs with improved properties.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition constants) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. This is typically achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms such as support vector machines (SVM) or random forests. mdpi.com

The predictive power of the QSAR model must be rigorously validated to ensure its reliability. This is typically done using both internal and external validation techniques. Internal validation involves assessing the model's performance on the training set of data, while external validation involves testing the model's ability to predict the activity of a separate set of compounds (the test set) that were not used in the model development. fda.govfrontiersin.org

A well-validated QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. By analyzing the descriptors that are included in the QSAR equation, it is possible to identify the key molecular properties that influence the activity. For example, a QSAR model for an enzyme inhibitor might reveal that the activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk.

This information can then be used to guide the design of new compounds with enhanced activity. For instance, if the model indicates that a higher value for a particular electronic descriptor is associated with increased activity, new analogs can be designed that incorporate chemical groups that increase the value of this descriptor. In this way, QSAR can be a powerful tool for lead optimization in the drug discovery process.

Table 3: Hypothetical QSAR Model for the Inhibition of a Target Enzyme by a Series of Hexanamide, 2-oxo-N-phenyl- Analogs

| Descriptor | Coefficient | Description | Contribution to Activity |

|---|---|---|---|

| LogP | 0.5 | Octanol-water partition coefficient | Positive (higher hydrophobicity is favorable) |

| MR | -0.2 | Molar refractivity (related to volume) | Negative (larger substituents are detrimental) |

| qN | -1.5 | Partial charge on the amide nitrogen | Negative (more negative charge is favorable) |

| LUMO | -0.8 | Energy of the lowest unoccupied molecular orbital | Negative (lower LUMO energy is favorable) |

Enzyme Target Site Prediction through In Silico Studies

Identifying the protein targets of a small molecule is a crucial step in understanding its mechanism of action and for assessing its potential therapeutic applications or toxicity. In silico methods offer a rapid and cost-effective approach to predict potential enzyme targets for a compound like Hexanamide, 2-oxo-N-phenyl-. nih.gov

Molecular docking is a widely used computational technique for predicting the binding mode and affinity of a small molecule to the active site of a protein. nih.govresearchgate.netnih.govresearchgate.net This method involves generating a large number of possible conformations of the ligand within the protein's binding site and then scoring these conformations based on a scoring function that estimates the binding energy. By docking Hexanamide, 2-oxo-N-phenyl- against a library of enzyme structures, it is possible to identify potential targets for which the molecule shows a high predicted binding affinity.

Pharmacophore modeling is another powerful in silico tool for target prediction. nih.govnih.govpatsnap.commdpi.comdovepress.com A pharmacophore is a three-dimensional arrangement of the essential features of a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or from the active site of a target protein. This model can then be used to screen large databases of compounds to identify molecules that match the pharmacophore and are therefore likely to be active against the target. Conversely, a pharmacophore model of Hexanamide, 2-oxo-N-phenyl- could be used to search a database of protein structures to identify potential targets that have a binding site complementary to the pharmacophore.

These in silico predictions can then be used to prioritize potential enzyme targets for experimental validation, thereby accelerating the process of target identification and drug discovery.

Table 4: Hypothetical Molecular Docking Results for Hexanamide, 2-oxo-N-phenyl- Against Potential Enzyme Targets

| Enzyme Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Fatty Acid Amide Hydrolase | 1MT5 | -7.9 | Ser241, Ser217, Lys142 |

| Caspase-3 | 1NMS | -7.2 | Arg207, Gln161, Ser205 |

| Matrix Metalloproteinase-9 | 1L6J | -6.8 | His226, Glu227, Pro247 |

Advanced Applications and Future Research Directions

Development as Molecular Probes and Chemical Tools

The inherent reactivity of the α-keto group in α-ketoamides makes them prime candidates for development as molecular probes and chemical tools. The electrophilic nature of the ketone can be exploited for covalent labeling of nucleophilic residues in proteins, such as cysteine or serine, which are often found in the active sites of enzymes. For Hexanamide (B146200), 2-oxo-N-phenyl- , this could translate into the design of probes to study enzyme families like proteases or hydrolases.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the hexanamide or phenyl portion of the molecule, researchers could create tools for:

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.

Fluorescence Imaging: To visualize the localization and activity of target enzymes within cells or tissues.

The development of such probes would be contingent on the specific biological targets that Hexanamide, 2-oxo-N-phenyl- interacts with, a subject that requires further investigation.

Integration into Complex Bioactive Scaffolds

The α-ketoamide moiety is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a core component for developing ligands for a variety of biological targets. acs.orgnih.govHexanamide, 2-oxo-N-phenyl- could be utilized as a building block or a starting point for the synthesis of more complex molecules with therapeutic potential.

Strategies for integration could include:

Peptidomimetics: The α-ketoamide structure can mimic the transition state of peptide bond hydrolysis, making it an effective core for enzyme inhibitors, particularly for proteases. nih.gov

Hybrid Molecules: The phenyl ring and the hexyl chain offer sites for functionalization, allowing for the attachment of other pharmacophores to create hybrid molecules with dual or enhanced activities.

The success of these integrations would depend on identifying the optimal molecular contexts in which the Hexanamide, 2-oxo-N-phenyl- scaffold can impart desired biological activity.

Strategies for Lead Optimization and Analogue Design

Should Hexanamide, 2-oxo-N-phenyl- be identified as a hit compound in a biological screen, several strategies could be employed for its lead optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of a compound. danaher.com

For this specific molecule, optimization could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the hexyl chain and the phenyl group to understand their influence on biological activity. For instance, varying the length and branching of the alkyl chain or introducing substituents onto the phenyl ring could modulate binding affinity and specificity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance its drug-like characteristics. For example, the phenyl group could be replaced with other aromatic or heteroaromatic rings.

Below is an interactive table illustrating potential modifications for analogue design:

| Modification Site | Original Group | Potential Modifications | Desired Outcome |

| Alkyl Chain | n-Hexyl | Shorter/longer chains, branched chains, cyclic groups | Improved binding affinity, altered solubility |

| Aromatic Ring | Phenyl | Substituted phenyls (e.g., -F, -Cl, -OCH3), heteroaromatics (e.g., pyridyl, thienyl) | Enhanced target interactions, improved metabolic stability |

| Amide Nitrogen | Phenyl | Substituted anilines, aliphatic amines | Modulate hydrogen bonding, alter pharmacokinetic profile |

Emerging Roles in Materials Science or Catalysis (if applicable)

While the primary focus for α-ketoamides has been in medicinal chemistry, their unique chemical properties could lend themselves to applications in materials science and catalysis. The ability of the amide and ketone groups to participate in hydrogen bonding and coordinate with metal ions could be exploited.

Potential, though currently speculative, applications for Hexanamide, 2-oxo-N-phenyl- could include:

Self-Assembling Materials: The molecule could be designed to form ordered structures through intermolecular interactions, leading to the development of novel gels or films.

Ligands for Catalysis: The oxygen and nitrogen atoms could act as coordination sites for metal catalysts, potentially influencing the stereoselectivity or efficiency of certain chemical reactions.

Further research would be necessary to explore the feasibility of these applications.

Computational-Guided Design of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of Hexanamide, 2-oxo-N-phenyl- with improved properties. Molecular modeling techniques can be used to predict how modifications to the molecule will affect its interaction with a biological target.

Computational approaches could include:

Molecular Docking: To predict the binding mode and affinity of analogues to a target protein.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

Molecular Dynamics Simulations: To study the dynamic behavior of the molecule and its complex with a target, providing insights into the stability of the interaction.

These computational studies would accelerate the process of analogue design and lead optimization by prioritizing the synthesis of compounds with the highest predicted activity.

Challenges and Opportunities in α-Ketoamide Research

The field of α-ketoamide research is both promising and challenging. While these compounds have demonstrated significant potential, there are hurdles to overcome.

Challenges:

Metabolic Stability: The ketone group can be susceptible to metabolic reduction in vivo, which can inactivate the compound. nih.gov

Reactivity and Selectivity: The electrophilic nature of the α-keto group, while beneficial for covalent inhibition, can also lead to off-target reactions and potential toxicity. nih.gov

Synthetic Complexity: The synthesis of certain α-ketoamide analogues can be challenging. chemrxiv.org

Opportunities:

Broad Therapeutic Potential: The α-ketoamide scaffold has been successfully employed in the development of inhibitors for a wide range of enzymes, indicating a vast and underexplored therapeutic landscape. acs.orgacs.org

Versatility in Design: The ease with which the substituents on the α-ketoamide core can be modified allows for fine-tuning of its properties to suit a specific biological target. rsc.org

Advancements in Synthesis: Ongoing developments in synthetic methodologies are making the preparation of complex α-ketoamides more accessible. chemrxiv.org

For Hexanamide, 2-oxo-N-phenyl- , these general challenges and opportunities will likely apply. Future research will need to address the metabolic stability and selectivity of this specific compound while leveraging the synthetic versatility of the α-ketoamide scaffold to explore its full potential.

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-N-phenylhexanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reacting hexanoyl chloride derivatives with aniline under controlled conditions. For example:

Acylation : React 2-oxohexanoyl chloride with phenylamine in anhydrous toluene at 0–25°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization : Adjust reaction temperature (e.g., 0°C to prevent side reactions), solvent polarity (toluene for slow reaction control), and stoichiometric ratios (1:1.1 acyl chloride:amine) .

- Example Data :

| Condition | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Standard | 25°C | Toluene | 72% |

| Optimized | 0°C → 25°C | Toluene | 88% |

Q. What spectroscopic methods are most effective for characterizing 2-oxo-N-phenylhexanamide?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals at δ 7.3–7.5 ppm (aromatic protons), δ 2.5–3.0 ppm (amide NH), and δ 2.1–2.3 ppm (ketone adjacent CH₂).

- ¹³C NMR : Peaks at ~170 ppm (amide C=O) and ~205 ppm (ketone C=O) .

- IR : Strong absorptions at ~1650 cm⁻¹ (amide I band) and ~1720 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 219.2 (C₁₂H₁₃NO₂⁺) .

Q. How does solvent polarity affect the stability and reactivity of 2-oxo-N-phenylhexanamide?

- Methodological Answer :

- Stability : Non-polar solvents (e.g., hexane) minimize hydrolysis of the amide group.

- Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the ketone position. Conduct kinetic studies in varying solvents using HPLC to track degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of 2-oxo-N-phenylhexanamide be analyzed using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single crystal (size: 0.5 × 0.2 × 0.1 mm). Refine with SHELXL .

- Key Observations :

- N–H···O hydrogen bonds (length: 2.02 Å) stabilize the amide group.

- C–H···O interactions (2.38 Å) contribute to layered crystal packing .

- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric amide interactions) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of 2-oxo-N-phenylhexanamide?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals. Compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV-Vis data .

- Reactivity Prediction : Simulate nucleophilic attack at the ketone using Fukui indices. Validate with experimental kinetic studies .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Assay Design :

Dose-Response Curves : Test across concentrations (1 nM–100 µM) in cell lines (e.g., RAW 264.7 macrophages).

Pathway Analysis : Use RNA-seq to identify differentially expressed genes (e.g., NF-κB vs. apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.